molecular formula C12H17FO2 B8000802 (5-Fluoro-2-(isopentyloxy)phenyl)methanol

(5-Fluoro-2-(isopentyloxy)phenyl)methanol

Cat. No.: B8000802
M. Wt: 212.26 g/mol
InChI Key: XEKSQGFMCJXMDF-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(isopentyloxy)phenyl)methanol is an organic compound that belongs to the class of benzyl alcohols It features a fluorine atom at the 5th position and an iso-pentoxy group at the 2nd position on the benzene ring, with a hydroxyl group attached to the benzyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-(isopentyloxy)phenyl)methanol can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable precursor, such as 5-fluoro-2-nitrobenzyl alcohol, with iso-pentanol under basic conditions.

    Reduction: Another approach is the reduction of 5-fluoro-2-iso-pentoxybenzaldehyde using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-(isopentyloxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 5-fluoro-2-iso-pentoxybenzaldehyde or 5-fluoro-2-iso-pentoxybenzoic acid.

    Reduction: The compound can be reduced to form 5-fluoro-2-iso-pentoxybenzylamine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 5-Fluoro-2-iso-pentoxybenzaldehyde, 5-fluoro-2-iso-pentoxybenzoic acid.

    Reduction: 5-Fluoro-2-iso-pentoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Fluoro-2-(isopentyloxy)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-(isopentyloxy)phenyl)methanol depends on its interaction with specific molecular targets. For instance, the hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability by participating in halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxybenzyl alcohol
  • 5-Fluoro-2-ethoxybenzyl alcohol
  • 5-Fluoro-2-propoxybenzyl alcohol

Uniqueness

(5-Fluoro-2-(isopentyloxy)phenyl)methanol is unique due to the presence of the iso-pentoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

[5-fluoro-2-(3-methylbutoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKSQGFMCJXMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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